Maurotoxin
Description
Contextualization within Scorpion Venom Peptidome Studies
Scorpion venoms are complex cocktails of bioactive molecules, including salts, small organic compounds, enzymes, and a vast array of peptide toxins. researchgate.netmdpi.comcjnmcpu.com These peptides, which constitute the venom peptidome, are highly diverse and have evolved to target specific ion channels and receptors in prey and predators. mdpi.comwikipedia.org The study of these peptidomes, a field known as venomics, has led to the discovery of numerous novel molecules with significant potential for pharmacological and therapeutic applications. cjnmcpu.commdpi.com
Maurotoxin (B1151370) is a prime example of a valuable discovery from scorpion venom peptidome studies. nih.gov While most scorpion toxins that act on potassium channels are short peptides with three disulfide bridges, this compound is a 34-amino-acid peptide cross-linked by four disulfide bridges. wikipedia.orgnih.govresearchgate.net This structural feature, which is more typical of longer scorpion toxins that target sodium (Na+) channels, places this compound in a unique position within the scorpion toxin landscape. wikipedia.org Its discovery highlighted the structural diversity present within scorpion venoms and expanded the known repertoire of molecular scaffolds targeting potassium channels.
Classification of this compound within Alpha-KTx Toxin Families
Scorpion toxins that target potassium channels are broadly classified into several families, with the alpha-potassium channel toxin (α-KTx) family being the most abundant. mdpi.comwikipedia.orgnih.gov This family is characterized by a conserved cysteine-stabilized α/β scaffold, where an α-helix is connected to a β-sheet by disulfide bonds. mdpi.comnih.gov The α-KTx family is further divided into numerous subfamilies based on primary sequence similarities. mdpi.comnih.gov
Historical Perspective on this compound Discovery and Initial Characterization
This compound was first isolated from the venom of the Tunisian chactoid scorpion Scorpio maurus palmatus. wikipedia.orgnih.gov Due to its extremely low concentration in the natural venom (approximately 0.6% of the protein content), the initial characterization was challenging. nih.govresearchgate.net A significant breakthrough in this compound research was its successful chemical synthesis, which was achieved using solid-phase peptide synthesis techniques. nih.govresearchgate.net This allowed for the production of larger quantities of the toxin for detailed structural and functional studies.
The initial characterization of synthetic this compound confirmed that it is a 34-amino-acid peptide. nih.govnih.gov Subsequent studies determined its unique disulfide bridge organization, which set it apart from other scorpion toxins. nih.govresearchgate.netnih.gov Early pharmacological assessments revealed that this compound could compete with other known potassium channel blockers, such as apamin (B550111) and kaliotoxin, for binding to rat brain synaptosomes, providing the first indication of its target. nih.govresearchgate.netnih.gov
Significance of this compound as a Molecular Probe in Ion Channel Research
This compound has proven to be an invaluable molecular probe for studying the structure and function of various potassium channels. wikipedia.orgmdpi.com Its broad specificity allows it to block several types of K+ channels, including voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. wikipedia.orgnih.gov
Specifically, this compound has been shown to be a potent blocker of several Kv1 channel subtypes, including Kv1.1, Kv1.2, and Kv1.3, albeit with different affinities. nih.govnih.govresearchgate.net It also effectively blocks intermediate conductance Ca2+-activated K+ (IK) channels and apamin-sensitive small conductance Ca2+-activated K+ (SK) channels. wikipedia.org The mechanism of action involves the physical occlusion of the channel pore. wikipedia.org A key residue, Lysine-23, in the this compound sequence interacts with the glycine-tyrosine-glycine-aspartate (GYGD) motif present in the pore of these channels, thereby blocking the flow of ions. wikipedia.org The ability of this compound to discriminate between closely related channel subtypes has made it a powerful tool for dissecting the pharmacological and physiological roles of these specific channels in various tissues and cell types. wikipedia.orgnih.gov
Data Tables
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Source | Scorpio maurus palmatus |
| Toxin Family | α-KTx |
| Systematic Name | α-KTx 6.2 |
| Amino Acid Residues | 34 |
| Disulfide Bridges | 4 |
| Primary Targets | Kv1.1, Kv1.2, Kv1.3, IK, SK channels |
| Mechanism of Action | Pore blocker |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (MTX) |
| Apamin |
| Kaliotoxin |
| Charybdotoxin |
| HsTx1 |
| Pi1 |
| Pi4 |
Properties
Molecular Formula |
C145H231N45O47S8 |
|---|---|
Molecular Weight |
3612.55 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34 |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Maurotoxin
Primary Structure Analysis and Amino Acid Sequence Determinants
Maurotoxin (B1151370) (MTX) is a peptide toxin isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus. wikipedia.org It is composed of 34 amino acid residues, making it a relatively short-chain toxin. researchgate.netcore.ac.uk The primary structure, or amino acid sequence, of this compound is fundamental to its three-dimensional structure and biological function.
The sequence of this compound has been determined to be: VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC. wikipedia.org This sequence reveals the presence of eight cysteine residues, which are critical for the formation of disulfide bridges that stabilize the toxin's structure. nih.gov The peptide is also characterized by being basic and having its C-terminus amidated. core.ac.uknih.gov
A notable feature of this compound's primary structure is the presence of proline residues adjacent to some of the cysteine residues, which may influence the unusual pairing of these cysteines to form disulfide bridges. wikipedia.org The specific arrangement of amino acids, particularly the charged and hydrophobic residues, dictates how the toxin folds and interacts with its molecular targets, primarily potassium channels. nih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Valine | V |
| 2 | Serine | S |
| 3 | Cysteine | C |
| 4 | Threonine | T |
| 5 | Glycine | G |
| 6 | Serine | S |
| 7 | Lysine (B10760008) | K |
| 8 | Aspartic Acid | D |
| 9 | Cysteine | C |
| 10 | Tyrosine | Y |
| 11 | Alanine (B10760859) | A |
| 12 | Proline | P |
| 13 | Cysteine | C |
| 14 | Arginine | R |
| 15 | Lysine | K |
| 16 | Glutamine | Q |
| 17 | Threonine | T |
| 18 | Glycine | G |
| 19 | Cysteine | C |
| 20 | Proline | P |
| 21 | Asparagine | N |
| 22 | Alanine | A |
| 23 | Lysine | K |
| 24 | Cysteine | C |
| 25 | Isoleucine | I |
| 26 | Asparagine | N |
| 27 | Lysine | K |
| 28 | Serine | S |
| 29 | Cysteine | C |
| 30 | Lysine | K |
| 31 | Cysteine | C |
| 32 | Tyrosine | Y |
| 33 | Glycine | G |
| 34 | Cysteine | C |
Disulfide Bridge Connectivity and Topological Features
The three-dimensional structure of this compound is stabilized by four disulfide bridges, which are covalent bonds formed between the thiol groups of its eight cysteine residues. The specific connectivity of these bridges is a defining characteristic of the toxin.
This compound exhibits a unique pattern of disulfide bridge connectivity that distinguishes it from other scorpion toxins. researchgate.net The pairings of the eight cysteine residues (Cys) have been experimentally determined through enzymatic cleavage and analysis of the resulting peptide fragments. researchgate.netnih.gov The established disulfide linkages are:
Cys3 – Cys24
Cys9 – Cys29
Cys13 – Cys19
Cys31 – Cys34
This arrangement is considered atypical when compared to the canonical disulfide patterns observed in other scorpion toxin families. wikipedia.org The fourth disulfide bridge, in particular, connecting the two C-terminal cysteine residues (Cys31 and Cys34), is a notable feature. core.ac.uknih.gov The physicochemical and pharmacological properties of synthetic this compound were found to be indistinguishable from the natural toxin, suggesting that the natural form adopts the same half-cystine pairing pattern. researchgate.net
The majority of short-chain scorpion toxins that act on potassium channels possess three disulfide bridges with a conserved pattern. In contrast, this compound, with its four disulfide bridges, presents a different topological class. wikipedia.org While some other four-disulfide-bridged scorpion toxins exist, such as Pi1 and HsTx1, their disulfide connectivity differs from that of this compound. nih.govresearchgate.net
Table 2: Disulfide Bridge Connectivity in this compound
| Disulfide Bridge | Cysteine Residue 1 Position | Cysteine Residue 2 Position |
|---|---|---|
| 1 | 3 | 24 |
| 2 | 9 | 29 |
| 3 | 13 | 19 |
| 4 | 31 | 34 |
Secondary Structural Elements Determination
Studies utilizing circular dichroism spectroscopy and 2D-NMR have revealed the presence of a significant alpha-helical segment within the this compound structure. researchgate.netnih.gov This alpha-helix is a key component of the toxin's fold. The formation of the alpha-helix appears to be an early event in the folding process of synthetic this compound, occurring within the first 5 hours. nih.govnih.gov The helical conformation is stabilized by two of the four disulfide bridges, which link it to the beta-sheet portion of the peptide. wikipedia.org Specifically, the solution structure determined by NMR shows a bended helix from residues 6 to 16. nih.gov
Table 3: Secondary Structure Elements of this compound
| Secondary Structure | Residue Range |
|---|---|
| Alpha-Helix | 6-16 |
| Beta-Sheet (Strand 1) | 23-26 |
| Beta-Sheet (Strand 2) | 28-31 |
Three-Dimensional Solution Structure Determination
The determination of this compound's three-dimensional structure in solution has been pivotal in understanding its function. This has been achieved primarily through a combination of high-resolution spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
The solution structure of this compound was determined using two-dimensional nuclear magnetic resonance (2D-NMR) techniques. nih.gov This powerful methodology allows for the elucidation of protein structures in a solution environment, which closely mimics their native physiological state. The process involves assigning the proton resonances and then using the nuclear Overhauser effect (NOE) data to calculate interproton distances, which serve as constraints for structure calculation.
The resulting 3D conformation reveals a distinct and well-defined architecture. It consists of a bended alpha-helix, encompassing residues 6 to 16, which is connected by a loop to a two-stranded antiparallel beta-sheet formed by residues 23-26 and 28-31. nih.gov This α/β scaffold is a common motif found in many scorpion toxins, despite this compound's unique disulfide bridge organization. nih.govresearchgate.net The structure is further defined by four disulfide bridges, with an atypical pairing of Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34. wikipedia.orgresearchgate.net
Table 1: Structural Features of this compound Determined by NMR
| Structural Element | Residue Positions | Description |
|---|---|---|
| Alpha-helix | 6-16 | A bended helical segment. |
| Beta-sheet | 23-26 and 28-31 | A two-stranded antiparallel sheet. |
Molecular Modeling Approaches for Conformational Analysis
Complementing NMR data, molecular modeling and computational simulations have provided deeper insights into the conformational landscape of this compound and its interactions with target ion channels. nih.govnih.gov Techniques such as molecular dynamics (MD) simulations and docking programs like ZDOCK have been employed to explore the specific binding of this compound to potassium channels, such as Kv1.2. nih.gov
These computational methods have been used to:
Generate numerous predicted complexes by docking ensembles of NMR-derived conformations of this compound to its target channel. nih.gov
Examine the stability of potential complexes through unrestrained MD simulations. nih.gov
Analyze the impact of mutations on the toxin's activity and its interaction with channels. nih.gov
Study the recognition process between the toxin and various potassium channels using Brownian dynamics (BD) simulations. researchgate.net
These simulations have highlighted the importance of specific residues, such as Lys23 and Tyr32, in the toxin's ability to block potassium channels. nih.gov Furthermore, modeling studies have demonstrated that the conformation of this compound significantly influences its recognition and binding affinity for different Kv1 channel subtypes. researchgate.net For instance, BD simulations considering all 35 NMR-derived structures of this compound indicated that specific conformations have higher probabilities of docking successfully with the Kv1.2 channel. researchgate.net
Conformational Stability and Dynamics of this compound in Solution
While often viewed as rigid molecules, peptide toxins like this compound exhibit significant conformational flexibility in solution, which is crucial for their biological function. monash.edu The stability of this compound's structure is largely conferred by its four disulfide bonds, but these linkages also allow for a degree of conformational exchange. monash.edu
Studies on the in-vitro folding and oxidation of synthetic this compound have provided a window into its conformational dynamics. nih.gov Using circular dichroism (CD) analysis, researchers have observed the sequential formation of its secondary structures. The alpha-helix appears within the first 5 hours of folding, followed by the formation of the beta-sheet within 22 hours. nih.gov This process coincides with the sequential formation of the disulfide bridges, starting with one-disulfide-bridged intermediates and progressing to the fully oxidized, native-like state. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | MTX |
| Charybdotoxin | ChTx |
| HsTx1 | |
| Pi1 | |
| Pi4 | |
| Pi7 | |
| Apamin (B550111) | |
| Kaliotoxin | |
| ShK | |
| OSK1 | |
| Leucovorin | |
| Carboprost | |
| Protirelin | |
| Flavin Mononucleotide |
Biosynthesis, Chemical Synthesis, and Engineered Variants of Maurotoxin
Biosynthetic Pathways and Post-Translational Modifications
Maurotoxin (B1151370) is a naturally occurring peptide produced in the venom glands of the scorpion Scorpio maurus palmatus. enseignementsup-recherche.gouv.frgoogle.comiiab.megoogle.com As a peptide, its biosynthesis follows the general protein synthesis pathway, involving transcription of its gene into mRNA and subsequent translation into a precursor polypeptide chain.
A crucial aspect of this compound's maturation is its post-translational modifications (PTMs), particularly the formation of its disulfide bridges. This compound is a 34-residue polypeptide cross-linked by four disulfide bridges. enseignementsup-recherche.gouv.frgoogle.comiiab.megoogle.com The unique disulfide bridge organization in native this compound is Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34. enseignementsup-recherche.gouv.frgoogle.com This arrangement is atypical compared to the conventional disulfide patterns found in many other scorpion toxins, such as the Pi1-like pattern (C1-C5, C2-C6, C3-C7, C4-C8). google.com The presence of adjacent proline residues may contribute to this unusual pairing. google.com While post-translational modifications broadly increase the functional diversity of proteins, the primary and most extensively studied PTM for this compound is the precise formation of these disulfide bonds, which are essential for its correct folding and biological activity.
Synthetic Methodologies for this compound Production
The low concentration of this compound in natural venom (approximately 0.6% of total proteins) has necessitated the development of efficient synthetic methodologies for its production to facilitate extensive research.
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimization
Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone for producing this compound and its variants. enseignementsup-recherche.gouv.fr This method involves the stepwise assembly of the peptide chain on a solid support, typically a resin. The Fmoc/t-butyl chemistry strategy is widely used for this compound synthesis due to its efficiency and high step yields.
In this process, amino acid derivatives, protected at their N-alpha-amino groups with Fmoc (9-fluorenylmethyloxycarbonyl) and at their side chains with t-butyl-type groups, are sequentially coupled to the growing peptide chain on the resin. Trifunctional residues like Ser, Thr, Tyr, Glu, and Asp are protected with tert-butyl, while Cys, Asn, and Gln use trityl, Arg uses pentamethylchroman, and Lys and Trp use tert-butyloxycarbonyl. N-alpha-amino groups are deprotected using piperidine (B6355638) in N-methylpyrrolidone (NMP).
After the peptide chain assembly, the crude peptide is cleaved from the solid support, and side-chain protecting groups are removed. For disulfide-rich peptides like this compound, the subsequent oxidative folding step is critical for forming the correct disulfide bridges. The reduced peptide is typically dissolved in a buffer, such as 0.2 M Tris-HCl at pH 8.4, often with the addition of dimethylsulfoxide (DMSO), and gently stirred under air to allow for oxidative folding. This process can be optimized, for instance, by the combined use of protein disulfide isomerase (PDI) and peptidyl-prolyl cis-trans isomerase (PPIase) to favor correct isomerisation and accelerate folding kinetics.
To guide the formation of the specific this compound disulfide pattern, innovative strategies have been developed, such as temporary chemical modification of a trifunctional amino acid residue (e.g., Tyr32) expected to influence half-cystine pairings. On-resin oxidation in aqueous phosphate (B84403) buffer solutions has also been explored for efficient disulfide formation in disulfide-rich peptides. The final product is purified to homogeneity, typically exceeding 98%, using semi-preparative reversed-phase high-pressure liquid chromatography (HPLC). The synthetic this compound has been shown to be indistinguishable from its natural counterpart in terms of its physicochemical and pharmacological properties.
Recombinant Expression Systems and Purification Strategies
Recombinant expression offers an alternative for this compound production, particularly for large-scale needs. Escherichia coli (E. coli) is a widely used and cost-effective host for heterologous protein expression. However, producing disulfide-rich peptides like this compound in E. coli presents challenges due to the reducing environment of the cytoplasm, which hinders proper disulfide bond formation, often leading to misfolding or the formation of insoluble inclusion bodies.
To circumvent these issues, strategies often involve expressing disulfide-rich peptides in the periplasm of E. coli, where the endogenous disulfide-bond forming machinery is located. This approach can be combined with cleavable, solubility-enhancing fusion tags to improve yields of correctly folded target proteins.
Another effective recombinant expression system is Pichia pastoris. This yeast system provides a cost-effective approach to overcome the limitations of chemical synthesis and E. coli recombinant expression, especially when substantial amounts of toxin are required for extensive studies. Pichia pastoris utilizes an efficient secretory pathway, allowing for the purification of peptide precursors directly from the culture supernatant, which can simplify the purification process. Following expression, recombinant this compound is typically purified to high purity using techniques such as HPLC.
Structure-Activity Relationship (SAR) Studies through Peptide Engineering
Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific amino acid sequence and three-dimensional structure of this compound contribute to its biological activity and interaction with target ion channels. Peptide engineering techniques, including site-directed mutagenesis and the design of chimeric peptides, have been instrumental in these investigations.
Site-Directed Mutagenesis and Alanine (B10760859) Scanning
Studies on this compound have clearly identified Lys23 and Tyr32 as critical residues for its activity, particularly in blocking Shaker B and IKCa channels. google.comgoogle.com The impact of mutating these residues to alanine is significant, as summarized in the table below:
| Mutation | Effect on Activity/Binding Affinity (Kv1.2/IKCa) | Reference |
| Lys23Ala | ~1000-fold reduction in IC50 for Kv1.2 block; 4.4 kcal/mol decrease in calculated binding energy. | |
| Tyr32Ala | >1000-fold reduction in affinity; 4.31 kcal/mol decrease in calculated binding energy. |
These findings underscore the importance of Lys23 as a pore-blocking residue, a common mechanism for potassium channel toxins. google.com
Design and Characterization of this compound Chimeras
The design and characterization of chimeric peptides involve combining sequences from different toxins to create novel molecules with altered or enhanced pharmacological properties. This "gain of function" approach has been successfully applied to this compound to modulate its affinity and specificity for ion channels.
Butantoxin-Maurotoxin (BuTX-MTXPi1) Chimera: A chimeric peptide was engineered by fusing the N-terminal residues 1-9 of Butantoxin (BuTX) to a variant of this compound (MTXPi1), which possesses a conventional Pi1-like disulfide bridging pattern. This chimera, featuring five disulfide bridges, demonstrated a 22-fold greater affinity for the Kv1.2 channel compared to MTXPi1 alone. Computational docking simulations indicated that the N-terminal domain of BuTX contributes to this enhanced affinity by forming additional molecular contacts with the channel. This chimera was successfully produced via optimized Fmoc/t-butyl solid-phase peptide synthesis.
Agitoxin 2-Maurotoxin (AgTx2-MTX) Chimera: Another chimera, a 39-mer peptide named AgTx2-MTX, was designed by combining residues 1-5 of Agitoxin 2 (AgTx2) with the complete sequence of this compound. Chemical synthesis of this chimera resulted in a molecule with a conventional disulfide bridge pattern (C1-C5, C2-C6, C3-C7, C4-C8), which differs from the unique pairing found in native this compound. Pharmacological assays revealed that AgTx2-MTX was more potent than either original toxin in blocking rat Kv1.2 channels. Docking simulations further supported that the N-terminal domain of AgTx2 contributed to the increased affinity for Kv1.2 through additional molecular contacts, and the reorganization of disulfide bridges played a role in this enhanced activity.
Tsk-Maurotoxin (Tsk-MTX) Chimera: A 38-mer chimeric peptide, Tsk-MTX, was synthesized by linking residues 1-6 of the Tsk toxin to residues 3-34 of this compound. Similar to the AgTx2-MTX chimera, Tsk-MTX exhibited a conventional disulfide pairing pattern (C1-C5, C2-C6, C3-C7, C4-C8), diverging from this compound's native arrangement. The three-dimensional structure of Tsk-MTX, determined by NMR, maintained the characteristic alpha/beta scaffold of scorpion toxins. In terms of pharmacological activity, Tsk-MTX showed potency comparable to this compound or Tsk in interacting with apamin-sensitive SK channels. However, notably, unlike this compound, Tsk-MTX was inactive on rat Kv1.3 channels. These chimeric studies highlight the potential of peptide engineering to fine-tune the specificity and potency of this compound and related toxins.
Molecular Targets and Specificity of Maurotoxin Action
Modulation of Voltage-Gated Potassium Channels (Kv Channels)
Maurotoxin (B1151370) demonstrates differential affinities for various Kv channel subtypes, with a pronounced selectivity for Kv1.2 channels over other members of the Kv1 family.
This compound is a highly selective inhibitor of the voltage-gated potassium channel Kv1.2. enseignementsup-recherche.gouv.frnih.govgoogle.com Its high affinity for Kv1.2 is consistently reported across multiple studies, with IC50 values typically ranging from 0.1 nM to 0.8 nM. enseignementsup-recherche.gouv.frgoogle.comnih.gov The mechanism of this selective block involves the Lys23 residue of MTX, which firmly occludes the ion conduction pathway by forming strong electrostatic interactions with the channel's selectivity filter, particularly the Glycine-Tyrosine-Glycine-Aspartate (GYGD) motif. iiab.meenseignementsup-recherche.gouv.frnih.govgoogle.com Molecular dynamics simulations indicate that MTX forms more favorable electrostatic interactions and establishes three stable hydrogen bonds with the outer vestibule of Kv1.2, contributing to its enhanced binding compared to Kv1.1 and Kv1.3. enseignementsup-recherche.gouv.frnih.govgoogle.com The selectivity of MTX for Kv1.2 is also influenced by steric effects, notably those caused by residue 381 located near the selectivity filter of the Kv1.2 channel. enseignementsup-recherche.gouv.frnih.gov
In contrast to its high affinity for Kv1.2, this compound exhibits significantly lower affinities for Kv1.1 and Kv1.3 channels. enseignementsup-recherche.gouv.frgoogle.comnih.govgoogle.com Experimental IC50 values for Kv1.1 have been reported to vary, ranging from 37 nM to over 100 nM, and in some computational models, up to 6 µM. enseignementsup-recherche.gouv.frgoogle.comnih.govgoogle.com Similarly, for Kv1.3, IC50 values range from 150 nM to 3 µM, and up to 18 µM in computational predictions. enseignementsup-recherche.gouv.frgoogle.comnih.govgoogle.com These variations in reported affinities for Kv1.1 and Kv1.3 can be attributed to differences in experimental conditions. enseignementsup-recherche.gouv.frnih.gov Computational studies further support the differential binding, showing that MTX forms less favorable interactions and fewer stable hydrogen bonds (typically two) with Kv1.1 and Kv1.3 compared to Kv1.2. enseignementsup-recherche.gouv.frnih.gov Interestingly, a single amino acid substitution, such as replacing a histidine with threonine in the "GYGDMH" motif of the Kv1.3 channel's filter region, can dramatically increase MTX's potency towards the Kv1.3 mutant, making it sensitive with an IC50 value of 0.6 nM.
The following table summarizes the reported IC50 values for this compound's inhibition of Kv1.1, Kv1.2, and Kv1.3 channels:
| Channel Subtype | Reported IC50 Values (nM) | Reference(s) |
| Kv1.1 | 37, >40, >100, 6000 | enseignementsup-recherche.gouv.frgoogle.comnih.govgoogle.com |
| Kv1.2 | 0.1, 0.6, 0.8 | enseignementsup-recherche.gouv.frgoogle.comnih.govgoogle.com |
| Kv1.3 | 150, 3000, 18000 | enseignementsup-recherche.gouv.frgoogle.comnih.govgoogle.com |
This compound is also an effective blocker of insect Shaker B potassium channels. iiab.megoogle.com Studies have shown that MTX blocks Shaker B channels with an affinity generally lower than 10 nM. Specifically, an IC50 of 2 nM has been reported for the inhibition of Shaker B K+ current. The blocking action of MTX on Shaker B channels is voltage-dependent, with its efficacy increasing under conditions of greater hyperpolarization. Key amino acid residues in MTX, such as Lys23 and Tyr32, have been identified as crucial for its interaction and blocking activity on the Shaker B channel. google.com
Inhibition of Calcium-Activated Potassium Channels (KCa Channels)
Beyond voltage-gated channels, this compound also targets calcium-activated potassium channels, particularly the intermediate conductance subtype.
This compound is recognized as a potent inhibitor of intermediate conductance Ca2+-activated potassium channels (IKCa1), also known as IK1 or KCa3.1. iiab.megoogle.com In Chinese Hamster Ovary (CHO) cells stably expressing IK1, MTX produces potent inhibition of Ca2+-activated 86Rb efflux with an IC50 of 1.4 nM and inwardly rectifying potassium currents with an IC50 of 1 nM. The potency of MTX against IK1 can be significantly enhanced under low ionic strength conditions, reaching an IC50 of 14 pM. This compound's potent inhibition extends to physiologically relevant channels, including the Gardos channel in human red blood cells and KCa channels in activated human T lymphocytes. Research indicates that similar amino acid residues within MTX contribute to its blocking activity on both IK1 and Kv1.2, with Lys23 serving as a structurally conserved pore-blocking residue for IKCa1, analogous to its role in Kv1.2 inhibition.
The following table presents the reported IC50 values for this compound's inhibition of IKCa1:
| Channel Subtype | Reported IC50 Values (nM) | Ionic Strength Condition | Reference(s) |
| IKCa1 | 1.4 (Rb efflux), 1 (currents) | Physiologically relevant | |
| IKCa1 | 0.014 (14 pM) | Low ionic strength |
This compound has also been investigated for its effects on small conductance Ca2+-activated potassium channels (SK channels), which are sensitive to apamin (B550111). iiab.megoogle.com In physiologically relevant ionic strength buffers, MTX did not inhibit SK1, SK2, and SK3 channels at concentrations up to 1 µM. However, under specific low ionic strength buffer conditions (e.g., 18 mM sodium, 250 mM sucrose), MTX demonstrated inhibitory effects on SK channels, with an IC50 of 45 nM for 86Rb efflux and a Ki of 10 nM for 125I-apamin binding. This highlights that the interaction of this compound with SK channels is highly dependent on the ionic environment.
Analysis of Large Conductance KCa Channels (Slo1) Interactions
This compound exhibits a notable lack of inhibitory effect on large-conductance calcium-activated potassium (KCa) channels, specifically Slo1 (also known as BKCa channels), under physiologically relevant ionic strength conditions. Experimental studies have demonstrated that this compound produced no significant inhibition of Slo1 channels even at concentrations up to 1 µM guidetoimmunopharmacology.orgunifi.it. This contrasts sharply with the potent inhibition observed with established Slo1 blockers, such as iberiotoxin, which shows an IC50 of 2.6 nM for Slo1 channels unifi.it. The absence of interaction with Slo1 channels highlights a specific aspect of this compound's selectivity profile, distinguishing it from other scorpion toxins that do target these channels citeab.comnih.gov.
| Channel Type | This compound Inhibition (IC50) | Reference Inhibitor (IC50) | Notes |
|---|---|---|---|
| Large Conductance KCa (Slo1) | No inhibition up to 1 µM guidetoimmunopharmacology.orgunifi.it | Iberiotoxin: 2.6 nM unifi.it | Tested under physiologically relevant ionic strength buffers. |
Comparative Analysis of this compound Selectivity Profiles across Ion Channels
This compound displays a complex and highly selective binding profile across different potassium channel families, particularly within the voltage-gated (Kv) and calcium-activated (KCa) potassium channels. Its selectivity is influenced by specific interactions with residues in the channel's outer vestibule and pore region wikipedia.orgresearchgate.netlu.se.
Voltage-Gated Potassium Channels (Kv Channels): this compound exhibits a remarkably high affinity for the Kv1.2 channel, with reported IC50 values consistently in the sub-nanomolar range, typically between 0.1 nM and 0.8 nM wikipedia.orgnih.govguidetoimmunopharmacology.orgunifi.itresearchgate.netciteab.comguidetopharmacology.org. This potent inhibition is attributed to favorable electrostatic interactions between this compound and the outer vestibule of Kv1.2 wikipedia.orgresearchgate.netguidetopharmacology.org. Key residues in this compound, such as Lys23, are crucial for its pore-blocking activity, directly interacting with the GYGD motif within the channel's selectivity filter idrblab.netguidetopharmacology.orglu.senih.gov. Other residues like Tyr32 and Lys7 also contribute to stabilizing the toxin-channel complex through interactions with specific channel residues (e.g., Val381, Asp363, and Glu355) lu.se.
In contrast, this compound's affinity for other Kv1 subtypes is significantly lower. For Kv1.1, IC50 values range from 37 nM to over 100 nM, or even 6 µM, depending on the experimental conditions and cell lines used wikipedia.orgnih.govresearchgate.netguidetopharmacology.org. Similarly, for Kv1.3, the IC50 values are considerably higher, ranging from 150 nM to 3 µM or 18 µM wikipedia.orgnih.govresearchgate.netguidetopharmacology.org. The residue at position 381 near the selectivity filter is thought to be a key determinant of this compound's selectivity for Kv1.2 over Kv1.3 researchgate.netguidetopharmacology.org. Furthermore, a single amino acid substitution, such as replacing His399 with threonine in hKv1.3, can render the channel sensitive to this compound, suggesting shared binding principles across these channels despite differential affinities lu.se.
This compound has also been shown to block insect Shaker B voltage-gated Kv channels when heterologously expressed in Xenopus laevis oocytes, with an IC50 of approximately 2 nM idrblab.netlatoxan.comiiab.me.
Calcium-Activated Potassium Channels (KCa Channels): Beyond Kv channels, this compound is a potent inhibitor of intermediate-conductance calcium-activated potassium channels (IK1 or KCa3.1). It demonstrates high affinity for IK1, with IC50 values typically reported around 1 nM to 1.4 nM citeab.comguidetoimmunopharmacology.orgunifi.itnih.gov. Under specific low ionic strength conditions, its potency for IK1 can increase dramatically, reaching an IC50 of 14 pM guidetoimmunopharmacology.orgunifi.it. This compound is considered a selective agent for the KCa3.1 channel, although its high affinity for Kv1.2 is comparable citeab.com. Similar amino acid residues contribute to the blocking activity of both IK1 and Kv1.2, but the interaction modes differ, with the turret region of the IKCa channel playing an important role in binding, unlike in Kv1.2 interactions guidetoimmunopharmacology.orgnih.gov.
For small-conductance calcium-activated potassium channels (SK channels, including SK1, SK2, and SK3), this compound generally shows no inhibition at concentrations up to 1 µM under physiological ionic strength conditions guidetoimmunopharmacology.orgunifi.it. However, in low ionic strength buffers, this compound can inhibit 86Rb efflux through SK channels (IC50 of 45 nM) and compete with 125I-apamin binding (Ki of 10 nM), consistent with earlier reports of apamin binding inhibition in brain synaptosomes idrblab.netguidetoimmunopharmacology.orgunifi.it.
| Channel Type | This compound Affinity (IC50/Ki) | Notes |
|---|---|---|
| Kv1.2 | 0.1 – 0.8 nM wikipedia.orgnih.govguidetoimmunopharmacology.orgunifi.itresearchgate.netciteab.comguidetopharmacology.org | High affinity and selectivity; Lys23 occludes pore. |
| Kv1.1 | 37 nM, >100 nM, or 6 µM wikipedia.orgnih.govresearchgate.netguidetopharmacology.org | Significantly lower affinity than for Kv1.2. |
| Kv1.3 | 150 nM, 3 µM, or 18 µM wikipedia.orgnih.govresearchgate.netguidetopharmacology.org | Significantly lower affinity than for Kv1.2; residue 381 influences selectivity. |
| IK1 (KCa3.1) | 1 – 1.4 nM citeab.comguidetoimmunopharmacology.orgunifi.itnih.gov (14 pM at low ionic strength guidetoimmunopharmacology.orgunifi.it) | Potent inhibitor; considered selective for this class, comparable to Kv1.2 affinity. |
| SK (SK1, SK2, SK3) | No inhibition up to 1 µM (physiological ionic strength) guidetoimmunopharmacology.orgunifi.it; 45 nM (low ionic strength) guidetoimmunopharmacology.orgunifi.it | Inhibition observed only under low ionic strength conditions. |
| Shaker B (insect Kv) | 2 nM idrblab.netlatoxan.comiiab.me | Blocks insect voltage-gated Kv channels. |
Biophysical and Molecular Mechanisms of Maurotoxin Channel Interaction
Principles of Pore Occlusion and Ion Conduction Blockade
Maurotoxin (B1151370) blocks ion conduction by inserting a key residue into the channel's selectivity filter, thereby physically blocking the passage of ions plos.orgresearchgate.netwikipedia.orggoogle.com. The toxin binds to the external vestibule of the channel pore, preventing the flow of K⁺ ions researchgate.netwikipedia.org. The efficacy of this compound's block can be voltage-dependent, with increased hyperpolarization sometimes leading to greater efficacy nih.govnih.gov. This pore-occluding mechanism is a common strategy employed by many scorpion toxins to inhibit K⁺ channels plos.org.
Key Residues Involved in this compound-Channel Binding
The interaction between this compound and its target channels is mediated by specific amino acid residues on both the toxin and the channel.
Lysine-23 (Lys23) of this compound is consistently identified as a crucial residue for its pore-blocking activity plos.orgresearchgate.netwikipedia.orggoogle.comnih.govnih.govnih.govresearchgate.netnih.gov. This conserved lysine (B10760008) residue protrudes into the selectivity filter of the Kv1.2 channel, forming strong electrostatic interactions and hydrogen bonds with the channel's selectivity filter, specifically with the carbonyl groups of residues like Gly376 and Tyr377 from the channel subunits plos.orgnih.govnih.govplos.org. The interaction between Lys23 and the Glycine-Tyrosine-Glycine-Aspartate (GYGD) motif within the selectivity filter is fundamental to the occlusion of the pore wikipedia.org.
Beyond Lys23, other amino acid residues in this compound play significant roles in its binding and activity. Tyrosine-32 (Tyr32) is considered an essential functional residue, and its mutation can significantly reduce this compound's affinity for channels like IKCa nih.govresearchgate.netnih.govresearchgate.net. In the context of Kv1.2, Tyr32 can be surrounded by a "pocket" formed by nonpolar and polar residues of the channel nih.gov.
Other residues contributing to this compound's interaction with Kv1.2 include Lys7 and Arg14. Lys7 has been shown to form a salt bridge with Asp363 on the outer vestibular wall of Kv1.2, although this interaction can be less stable than others nih.govplos.orguni-ulm.de. Arg14 forms a hydrogen bond and salt bridge with Asp355 on the P-loop turret of Kv1.2 nih.govplos.org. Lys27 and Lys30 have also been implicated in forming strong electrostatic interactions with channel residues like Asp379 in Kv1.2 nih.govnih.govnih.govnih.gov.
The proposed interacting residues on this compound for Kv1.2 and IKCa channels are summarized below:
| This compound Residue | Interacting Channel Residue(s) (Kv1.2) | Interacting Channel Residue(s) (IKCa) | Interaction Type (Kv1.2) | Interaction Type (IKCa) | Reference |
| Lys23 | Gly376, Tyr377 (GYGD motif) | GYGD motif | Pore occlusion, H-bonds, Electrostatic | Pore occlusion, H-bonds, Electrostatic | plos.orgwikipedia.orgnih.govnih.govnih.gov |
| Lys7 | Asp363, Gln357 | No direct contact (different orientation) | Salt bridge, H-bond (less stable) | - | nih.govnih.govplos.orguni-ulm.de |
| Arg14 | Asp355 | Not specified | H-bond, Salt bridge | Not specified | nih.govplos.org |
| Lys27 | Asp378, Asp379 | Distinct interactions | Electrostatic, H-bonds | Distinct interactions | nih.govnih.govnih.gov |
| Lys30 | Asp379 | Distinct interactions | Electrostatic, H-bonds | Distinct interactions | nih.govnih.govnih.govnih.gov |
| Tyr32 | Various nonpolar and polar residues | Not specified | "Pocket" formation | Essential for binding | nih.govnih.govresearchgate.netnih.govnih.gov |
Channel residues play a critical role in the recognition and binding of this compound.
Asp355: Aspartate at position 355 (Asp355) on the P-loop turret of Kv1.2 is involved in forming a hydrogen bond and salt bridge with Arg14 of this compound nih.govplos.org. While important, its alanine (B10760859) mutation may have a minimal effect on binding affinity, suggesting other residues can compensate nih.gov. Glu355 has also been mentioned in the context of Lys7 interaction uni-ulm.de.
Asp378: Aspartate at position 378 (Asp378) of the Kv1.2 channel is considered critical for its recognition and binding functionality towards this compound, forming triplet contacts with Lys27 of this compound researchgate.netnih.govnih.govdp.tech.
Asp379: Aspartate at position 379 (Asp379) is part of a small acidic ring located just above the selectivity filter of Kv1.2 plos.orgresearchgate.netplos.org. It forms strong electrostatic interactions with Lys27 and Lys30 of this compound nih.govnih.govnih.govnih.gov.
Glu353: Glutamate at position 353 (Glu353) in Kv1.2 is in close proximity to Asp355 and could potentially form salt bridges with this compound if Asp355 is mutated nih.gov. Its corresponding amino acid in Kv1.1 has been shown to have a small influence on KTX binding researchgate.net.
The key channel residues involved in this compound binding are summarized below:
| Channel Residue (Kv1.2) | Location / Role | Interacting this compound Residue(s) | Interaction Type | Reference |
| Asp355 | P-loop turret, part of a larger acidic ring | Arg14, (potentially Lys7, Glu353) | H-bond, Salt bridge | plos.orgnih.govplos.orguni-ulm.de |
| Asp363 | Outer vestibular wall | Lys7 | Salt bridge | nih.govplos.orguni-ulm.de |
| Gly376 | Selectivity filter | Lys23 | Involved in distance restraint for docking | nih.gov |
| Tyr377 | Selectivity filter (part of GYGD motif) | Lys23 | Hydrogen bonds, strong electrostatic interactions | nih.govnih.govplos.org |
| Asp378 | Pore region | Lys27 | Critical for recognition, triplet contact, H-bonds | researchgate.netnih.govnih.govdp.tech |
| Asp379 | Small acidic ring just above selectivity filter | Lys27, Lys30 | Strong electrostatic interactions, H-bonds | plos.orgresearchgate.netnih.govnih.govplos.orgnih.govnih.gov |
| Glu353 | Near Asp355 | (Potential for salt bridges) | Could form salt bridges with MTx if Asp355 mutated | nih.govresearchgate.net |
| Val381 | Near selectivity filter | Tyr32 | Steric effects, involved in "pocket" formation | plos.orgnih.govnih.govnih.govactanaturae.ru |
Dynamics of Toxin-Channel Complex Formation
The formation of the this compound-channel complex is a dynamic process influenced by various molecular forces.
Steric Hindrance Effects on Binding Orientation
Steric hindrance plays a crucial role in determining the binding orientation and selectivity of this compound. The observed selectivity of MTx for Kv1.2 over Kv1.1 and Kv1.3 is largely attributed to steric effects, particularly involving residue 381 near the selectivity filter of the channel. google.com Variations in the shape of the channel's outer vestibule lead to distinct orientations of this compound upon binding, influencing the efficacy of the block. google.com Furthermore, the formation of the Cys31-Cys34 disulfide bridge within this compound, which creates a 14-member disulfide ring, is highly sensitive to local steric hindrance, suggesting that the toxin's own structural integrity and flexibility can impact its interaction with channels. Molecular modeling techniques are often employed to identify and analyze such steric clashes at the toxin-channel interface.
Voltage-Dependent Modulation of this compound Blocking Efficacy
This compound's ability to block potassium channels is notably modulated by membrane potential, exhibiting a voltage-dependent mechanism of action. iiab.megoogle.comnih.gov Research has demonstrated that the blocking efficacy of this compound increases with greater hyperpolarization of the membrane. iiab.megoogle.com This voltage dependence suggests that the toxin's access to or affinity for its binding site within the channel is influenced by the electrical field across the membrane. An amino acid residue located in the external mouth of the channel pore segment has been identified as being involved in this voltage-dependent interaction, a characteristic also observed with other peptide toxins. google.comnih.gov The state-dependent binding of channel blockers, including this compound, to potassium channels is a well-documented phenomenon. iiab.me
Allosteric or Conformational Changes in Channel Upon this compound Binding
The interaction of this compound with ion channels is not merely a static binding event but can involve dynamic processes and potential conformational adjustments within the channel. For instance, molecular dynamics simulations of the MTx-Kv1.2 complex reveal that a salt bridge between the toxin and the channel can form and break over a simulation period of 20 nanoseconds, highlighting the dynamic nature of these interactions. google.com
While direct evidence of large-scale allosteric changes in the channel upon this compound binding is complex to ascertain, the possibility of conformational changes in the channel's outer vestibule to accommodate the toxin's shape, thereby enhancing hydrophobic binding and minimizing steric clashes, has been proposed for toxin-channel interactions in general. Highly mobile "turret" loops, which are regions in the outer vestibule of many channels, can also contain interaction sites for blockers, and their conformation can influence binding. Although not explicitly termed "allosteric" in the context of this compound, studies on other toxins suggest that peptide binding can induce significant conformational changes in the channel, or even perturb the structural water network, to stabilize specific channel states and impede ion conduction. Molecular modeling studies of other peptide blockers have also indicated that pore loops of potassium channels can adopt different conformations (open, half-open/half-closed, and closed) upon toxin binding, with this compound's interaction with Kv1.2 appearing to occur in an open pore conformation.
Advanced Computational and Biophysical Methodologies in Maurotoxin Research
Molecular Dynamics (MD) Simulation for Toxin-Channel Complex Modeling
Molecular dynamics (MD) simulation is a robust computational tool utilized for predicting the structures of toxin-channel complexes and exploring their temporal evolution google.com. For maurotoxin (B1151370), MD simulations have been instrumental in examining its binding to various voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3 nucleos.comenseignementsup-recherche.gouv.frnih.gov.
MD simulations, often incorporating distance restraints, have been employed as a docking method to predict the binding modes of this compound to its target channels nucleos.comenseignementsup-recherche.gouv.fr. In these simulations, the backbone of MTx was sometimes held rigid during the initial pulling phase to prevent significant conformational changes induced by distance restraints nucleos.com. However, simulations were subsequently extended without these restraints, allowing the toxin-channel complexes to evolve into energetically favorable states nucleos.com. Consistent binding modes were observed across multiple simulations, even with varied initial velocities and toxin orientations nucleos.com.
Research indicates that MTx forms more favorable electrostatic interactions with the outer vestibule of Kv1.2 compared to Kv1.1 and Kv1.3, which accounts for its observed selectivity nucleos.comenseignementsup-recherche.gouv.frnih.gov. Within the MTx-Kv1.2 complex, Lys23 of this compound is identified as a key residue that occludes the ion conduction pathway nucleos.comenseignementsup-recherche.gouv.fr. Additionally, Lys7 and Arg14 of MTx form salt bridges with Asp363 and Asp355 of Kv1.2, respectively nucleos.comenseignementsup-recherche.gouv.fr. This compound has been observed to adopt a β-sheet structure as its interacting surface for binding to both the intermediate-conductance calcium-activated potassium channel (IKCa) and Kv1.2 channels, with Lys23 consistently occluding the pore. Computational alanine-scanning studies have further validated the critical roles of Lys23 and Tyr32 in MTx binding affinity.
MD simulations have revealed the dynamic nature of this compound-channel interactions. For instance, a salt bridge within the MTx-Kv1.2 complex was observed to form and break over a 20 ns simulation period, highlighting the transient character of these interactions nucleos.comenseignementsup-recherche.gouv.frnih.gov. Similar dynamic behaviors have been noted in simulations involving other toxins, such as Charybdotoxin (ChTx) and Kv1.3 nucleos.com. Despite these dynamics, Lys23 of MTx consistently maintains its pore-occluding position nucleos.com. The selectivity of this compound for specific channels is thought to stem from differences in the shape of the channel's outer vestibule, which dictates distinct orientations of MTx upon binding nucleos.comenseignementsup-recherche.gouv.frnih.gov. Interestingly, while the turret region of the IKCa channel plays a significant role in its interaction with MTx, the Kv1.2 turret does not appear to be involved in recognizing MTx.
Molecular Docking Algorithms for Predicting Binding Interfaces
Molecular docking algorithms are computational methods designed to predict the atomic-level interactions between a receptor and a ligand, such as a toxin and an ion channel. These algorithms aim to sample optimal conformations by assessing the complementarity between the interacting molecules. While early models, like the "lock-and-key" model, emphasized rigid geometric complementarity, more advanced approaches, such as the "induced fit" model, account for the structural flexibility of both the receptor and the ligand during the binding process.
In this compound research, molecular dynamics simulations have been directly utilized as a docking method to determine binding modes nucleos.comenseignementsup-recherche.gouv.frnih.gov. Other computational techniques, including rigid-body molecular docking and molecular docking with limited flexibility, have also been employed to predict toxin-channel binding modes enseignementsup-recherche.gouv.fr. Algorithms like ZDOCK have been used in protein-protein docking to predict interface residues, which are crucial for understanding binding specificity. Studies have specifically reported on the use of molecular dynamics and molecular docking screening to explore the binding of this compound to the Kv1.2 channel.
Brownian Dynamics Simulations for Association Pathways
Brownian dynamics (BD) simulations have been applied to investigate the recognition and association pathways of this compound (MTx) with voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3. These simulations provide insights into the diffusive movements and initial encounters that lead to stable binding.
Through BD simulations, combined with molecular mechanics refinements, a significant finding emerged: residue Asp378 of the Kv1.2 channel was identified as critical for its recognition and binding functionality with MTx. This observation provided a new molecular-level clue that was not previously highlighted by mutagenesis experiments. The consistency between the results obtained from BD simulations and experimental data has bolstered the confidence in the three-dimensional models of the MTx-Kv1.2 channel complex, making them valuable for further biological studies, including the rational design of new therapeutic agents.
Free Energy Calculations for Quantifying Binding Affinity
Free energy calculations are a sophisticated set of computational methods used to quantitatively determine the binding affinity between a toxin and its target channel. These calculations provide a thermodynamic measure of the stability of the toxin-channel complex.
The Potential of Mean Force (PMF) is a free energy surface along a chosen reaction coordinate, which can be used to examine how a system's free energy changes during a process, such as toxin unbinding. PMF calculations are particularly valuable for deriving half-maximal inhibitory concentration (IC50) values, which quantify the potency of toxin inhibition nucleos.comenseignementsup-recherche.gouv.frnih.gov.
For this compound, PMF profiles illustrating the unbinding of MTx from Kv1.1, Kv1.2, and Kv1.3 channels along the channel axis have been constructed using the umbrella sampling technique nucleos.comenseignementsup-recherche.gouv.fr. To generate the starting configurations for these umbrella windows, steered molecular dynamics (SMD) simulations were employed to gradually pull the toxin away from its binding site nucleos.com.
The PMF calculations demonstrated that the profile for Kv1.2 was significantly deeper compared to those for Kv1.1 and Kv1.3 nucleos.comenseignementsup-recherche.gouv.fr. Specifically, the depths of the PMF profiles for Kv1.1 and Kv1.3 were approximately -14 kT, while for Kv1.2, it was about -23 kT nucleos.com. These calculations yielded IC50 values for MTx blocking Kv1.1, Kv1.2, and Kv1.3 as 6 µM, 0.6 nM, and 18 µM, respectively nucleos.comenseignementsup-recherche.gouv.frnih.gov. These computational results for Kv1.2 are in close agreement with experimental values, which typically range from 0.7-0.8 nM nucleos.comenseignementsup-recherche.gouv.fr. PMF calculations inherently incorporate solvent effects, providing a more complete picture of the free energy landscape.
Table 1: Predicted IC50 Values for this compound Inhibition of Kv Channels via PMF Calculations
| Channel Type | Predicted IC50 Value | Corresponding PMF Depth |
| Kv1.1 | 6 µM nucleos.comenseignementsup-recherche.gouv.frnih.gov | ~-14 kT nucleos.com |
| Kv1.2 | 0.6 nM nucleos.comenseignementsup-recherche.gouv.frnih.gov | ~-23 kT nucleos.com |
| Kv1.3 | 18 µM nucleos.comenseignementsup-recherche.gouv.frnih.gov | ~-14 kT nucleos.com |
Free-Energy Perturbation (FEP) Approaches
Computational methodologies, including Free-Energy Perturbation (FEP) approaches, are instrumental in elucidating the molecular basis of this compound's diverse interactions with ion channels. These methods enable the construction of accurate models of toxin-channel complexes and the determination of binding free energies nih.govgoogle.com. Studies applying computational techniques, such as molecular dynamics (MD) simulations and potential of mean force calculations, have explored the differential binding modes of this compound (MTX) to various potassium channels, including the intermediate-conductance calcium-activated potassium (IKCa) channel and voltage-gated Kv1.2, Kv1.1, and Kv1.3 channels nih.govresearchgate.net.
Research indicates that this compound adopts a β-sheet structure as its interacting surface when binding to both IKCa and Kv1.2 channels, with Lys23 of MTX consistently occluding the pore nih.govresearchgate.net. However, the nature of interactions with other critical residues varies. For instance, Lys27, Lys30, and Tyr32 of MTX engage in distinct interactions when associating with the IKCa channel compared to Kv1.2 nih.gov. The IKCa channel's turret region, specifically residues Gln229, Ala230, Ala233, and Thr234, forms polar and non-polar interactions with MTX, a feature largely absent in Kv1.2 interactions nih.gov. Furthermore, while electrostatic and Van der Waals interactions contribute equally to the formation of a stable MTX-IKCa complex, the MTX-Kv1.2 binding is predominantly mediated by electrostatic forces nih.gov.
Computational simulations have also been used to predict the binding affinities of this compound to different Kv channels. Potential of mean force calculations have shown that this compound blocks Kv1.1, Kv1.2, and Kv1.3 with varying half-maximal inhibitory concentrations (IC50 values), highlighting its selectivity researchgate.netguidetomalariapharmacology.org.
Table 1: Predicted IC50 Values of this compound on Kv Channels from Computational Simulations
| Channel | Predicted IC50 (nM) | Reference |
| Kv1.1 | 6000 (6 µM) | researchgate.netguidetomalariapharmacology.org |
| Kv1.2 | 0.6 | researchgate.netguidetomalariapharmacology.org |
| Kv1.3 | 18000 (18 µM) | researchgate.netguidetomalariapharmacology.org |
Electrophysiological Techniques for Functional Characterization
Electrophysiological techniques are fundamental for the functional characterization of ion channels and their modulation by toxins like this compound. These methods directly measure ion currents across cell membranes, providing insights into channel activity, gating, and blocker affinity.
Patch-Clamp Electrophysiology in Heterologous Expression Systems
Patch-clamp electrophysiology is a cornerstone technique for studying the effects of this compound on specific potassium channels. This method allows for direct measurement of ionic currents through individual ion channels or the entire cell membrane. This compound's blocking activity has been extensively characterized using patch-clamp in heterologous expression systems, such as Xenopus laevis oocytes wikipedia.orgguidetoimmunopharmacology.orgnih.gov.
Studies have demonstrated that this compound potently blocks various voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3 wikipedia.orgguidetoimmunopharmacology.orgnih.gov. The half-maximal blockage concentrations (IC50 values) determined through patch-clamp experiments reveal this compound's differential affinity for these channels. For instance, this compound exhibits a high affinity for Kv1.2, with an IC50 in the sub-nanomolar range wikipedia.orgguidetoimmunopharmacology.orgnih.gov.
Table 2: this compound's IC50 Values on Kv Channels from Patch-Clamp Electrophysiology
| Channel | IC50 (nM) | Reference |
| Kv1.1 | 37 | wikipedia.orgguidetoimmunopharmacology.org |
| Kv1.2 | 0.8 | wikipedia.orgguidetoimmunopharmacology.orgnih.gov |
| Kv1.3 | 150 | wikipedia.orgguidetoimmunopharmacology.org |
In conjunction with patch-clamp, techniques like mutant cycle analysis and computer docking are employed to identify key amino acid residues involved in this compound's binding to these channels nih.gov. This combined approach helps in understanding the precise molecular interactions that dictate toxin specificity and potency.
Rubidium Efflux Assays for Ion Channel Activity
Rubidium efflux assays provide a non-radioactive, high-throughput method for assessing ion channel activity, particularly for potassium channels. Rubidium (Rb+) serves as a surrogate for potassium (K+) ions due to its similar ionic radius and chemical properties, allowing it to pass through potassium channels researchgate.netbmrb.io.
In this assay, cells expressing the ion channel of interest are loaded with rubidium. Upon activation of the potassium channels, rubidium ions exit the cells, and the extracellular rubidium concentration is then measured, often using atomic absorption spectrometry researchgate.netbmrb.io. A decrease in intracellular rubidium or an increase in extracellular rubidium indicates channel activity. This method is particularly useful for screening large libraries of compounds for their effects on ion channels bmrb.ionih.gov. Rubidium efflux assays have shown good correlation with patch-clamp IC50 values, making them a robust and predictive tool in early-stage drug discovery nih.gov.
Spectroscopic Methods for Structural Characterization (e.g., Circular Dichroism)
Spectroscopic methods are vital for characterizing the three-dimensional structure and conformational dynamics of this compound. These techniques provide insights into its folding, secondary structure elements, and the unique arrangement of its disulfide bridges.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides in solution wikipedia.orgguidetoimmunopharmacology.orgnih.gov. CD spectra of this compound have revealed that, despite its unusual half-cystine pairings, its conformation is similar to that of other short scorpion toxins wikipedia.orgguidetoimmunopharmacology.org. This compound is a 34-amino-acid peptide cross-linked by four disulfide bridges wikipedia.orgguidetoimmunopharmacology.org. Its structure comprises an alpha helix connected by a loop to a two-stranded antiparallel beta sheet.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques and 1H NMR, has been employed to determine the solution structure of this compound, providing a full description of its 3D conformation. These studies have confirmed the unique disulfide pairing pattern of this compound, which is Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34 wikipedia.orgguidetoimmunopharmacology.org. This organization is atypical among known scorpion toxins wikipedia.orgguidetoimmunopharmacology.org. The NMR data also illustrate the natural fluctuations in the protein's native state in solution.
Table 3: this compound Disulfide Bridge Connectivity
| Cysteine Residue 1 | Cysteine Residue 2 | Reference |
| Cys3 | Cys24 | wikipedia.orgguidetoimmunopharmacology.org |
| Cys9 | Cys29 | wikipedia.orgguidetoimmunopharmacology.org |
| Cys13 | Cys19 | wikipedia.orgguidetoimmunopharmacology.org |
| Cys31 | Cys34 | wikipedia.orgguidetoimmunopharmacology.org |
Research Directions and Prospective Applications of Maurotoxin
Maurotoxin (B1151370) as a Template for Rational Drug Design
The high affinity and specificity of this compound for certain potassium channels make it an excellent template for the rational design of novel therapeutic agents. Rational drug design often involves leveraging the known three-dimensional structure of a target or ligand-target complex to guide the development of new compounds core.ac.uk.
This compound's ability to potently inhibit specific potassium channels, particularly Kv1.2 and IKCa, with nanomolar affinities, highlights its potential as a scaffold for developing highly selective ion channel modulators plos.orgresearchgate.netnih.govresearchgate.net. While this compound shows high affinity for Kv1.2, its affinity for Kv1.1 and Kv1.3 is significantly lower, making it a selective tool for Kv1.2 over Kv1.1 and Kv1.3 plos.org.
Research has focused on understanding the molecular basis of this compound's interactions with these channels. Computational simulations, including molecular dynamics (MD) simulations, have been employed to explore the binding modes of this compound to Kv1.2 and IKCa channels plos.orgnih.govresearchgate.netmdpi.com. These studies have revealed that while this compound uses its β-sheet as the interacting surface with Lys23 occluding the pore in both Kv1.2 and IKCa channels, the other critical residues (Lys27, Lys30, and Tyr32) adopt distinct interactions depending on the channel nih.gov. This differential binding mechanism, despite similar potencies, provides crucial insights for designing more selective analogs nih.gov.
The following table summarizes this compound's inhibitory effects on key potassium channels:
| Channel Type | IC50 / Kd (nM) | Reference |
| Kv1.1 | 37 - >100 | plos.orgsmartox-biotech.com |
| Kv1.2 | 0.8 - 0.1 | plos.orgsmartox-biotech.comresearchgate.net |
| Kv1.3 | 150 - 3000 | plos.orgsmartox-biotech.comresearchgate.net |
| IKCa (IK1) | 1.4 - 1 | researchgate.netresearchgate.net |
| SK1, SK2, SK3 | >1000 | researchgate.netresearchgate.net |
| Slo1 | >1000 | researchgate.net |
Ion channels play vital roles in various cellular functions, and their dysfunction leads to numerous diseases known as channelopathies nih.gov. Scorpion toxins, including this compound, are invaluable tools for ion channel research and hold significant promise as potential drugs for human channelopathies nih.govresearchgate.netresearchgate.net. Given their high affinity for ion channels, toxins serve as natural leads for developing therapeutic agents nih.gov.
This compound's potent inhibition of IKCa channels, which are involved in cell proliferation in T and B cells, fibroblasts, and vascular smooth muscle cells, suggests its potential in treating autoimmune disorders where these channels are implicated nih.gov. Specifically, blocking IKCa channels has been identified as a potential therapeutic strategy against such conditions nih.gov.
Beyond its direct application, this compound serves as a blueprint for designing novel peptide leads. Chimeric toxins, combining elements from different peptide scaffolds, have been designed to achieve desired channel isoform specificity mdpi.com. For example, a chimeric peptide toxin was developed based on a disulfide variant of this compound (MTXPi1) by replacing its N-terminal with that of Butantoxin, aiming for specificity towards Kv1.2 mdpi.com. Such bioengineered scorpion toxins are instrumental in the evolution of channel science and are now serving as templates for developing invaluable experimental molecular therapeutics mdpi.com.
Advancements in Venom Peptidomics for Novel this compound Discovery
Venom peptidomics, a field that combines transcriptomic and proteomic approaches, has revolutionized the discovery of novel bioactive peptides from animal venoms, including this compound-like peptides nih.govuq.edu.aucreative-proteomics.com. This approach allows for a comprehensive exploration of venom composition, identifying hundreds of peptide toxins, many of which remain uncharacterized nih.govcreative-proteomics.com.
Traditional methods of venom peptide discovery often require large quantities of venom and involve target-driven screening and assay-guided fractionation uq.edu.au. However, recent advancements in venomics, particularly the adoption of combined transcriptomic/proteomic approaches, have dramatically altered the manner and rate of discovery nih.govuq.edu.au. These modern high-throughput sequencing (HTS) methodologies enable the identification of venom peptide sequences from venom gland DNA or messenger RNA (mRNA), requiring only a very small amount of venom or venom gland tissue uq.edu.aunih.gov.
This "toxin-driven" approach, as opposed to traditional target-based screening, is likely to expedite the discovery of venom-peptides with novel structures and unanticipated mechanisms of action nih.gov. It also drives the development of higher-throughput approaches for target identification, enhancing the understanding of the natural ecological function of venom peptides and increasing the rate of identification of novel pharmacological tools and drug leads nih.gov. The identification of new this compound-like peptides, such as MTX1 from Scorpio maurus palmatus venom, which shares high sequence identity with this compound but differs in a few amino acid residues, exemplifies these advancements nih.gov. Such discoveries contribute to elucidating the structure-activity relationships of this compound-like peptides and expanding the repertoire of potential therapeutic agents nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
